molecular formula C7H5BrClFO B2439030 3-Bromo-2-chloro-6-fluorobenzyl alcohol CAS No. 1784628-56-3

3-Bromo-2-chloro-6-fluorobenzyl alcohol

Cat. No.: B2439030
CAS No.: 1784628-56-3
M. Wt: 239.47
InChI Key: PGKSLPNFKYEKDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-fluorobenzyl alcohol typically involves the bromination, chlorination, and fluorination of benzyl alcohol. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and yield. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-fluorobenzyl alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various benzyl alcohols .

Scientific Research Applications

3-Bromo-2-chloro-6-fluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl bromide
  • 3-Bromo-2-chloro-6-fluorotoluene
  • 3-Chloro-2-fluorobenzyl bromide

Uniqueness

3-Bromo-2-chloro-6-fluorobenzyl alcohol is unique due to its specific combination of bromine, chlorine, and fluorine atoms on the benzyl alcohol structure. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

(3-bromo-2-chloro-6-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKSLPNFKYEKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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